molecular formula C15H22ClNO3 B1492344 4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide CAS No. 1989656-73-6

4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide

Cat. No. B1492344
CAS RN: 1989656-73-6
M. Wt: 299.79 g/mol
InChI Key: ZYWPXGSNMQFEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide” is an organic compound containing a benzamide group and a chloromethyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . The chloromethyl group is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds) attached to an amide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom). The chloromethyl group would be a -CH2Cl group, and the diethoxypropyl group would be a three-carbon chain with two ether groups attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzamide group might undergo reactions typical of amides and aromatic compounds. The chloromethyl group is a common leaving group in nucleophilic substitution reactions . The diethoxypropyl group might participate in reactions involving the ether groups or the alkyl chain .

Scientific Research Applications

  • Antitumor Properties : A study by Santos et al. (2013) discusses the synthesis of a similar compound, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, which exhibits promising antitumor properties. This indicates potential applications in cancer research and treatment.

  • Chemical Synthesis and Properties : Nakayama et al. (1998) in Journal of the American Chemical Society discuss the synthesis and properties of a related compound, showcasing its unique chemical behavior and potential use in chemical research and development.

  • Biological Evaluation : Saeed et al. (2015) in their study published in RSC Advances explore the synthesis and biological evaluation of benzamide derivatives, indicating the compound's relevance in medicinal chemistry, especially in relation to human enzymes.

  • Drug Metabolism and Toxicology : A study by Overton et al. (1986) in Biochemical pharmacology examines the metabolism and toxicological properties of a similar benzamide compound, providing insights into its safety and efficacy as a pharmaceutical agent.

  • Ligation with Metals for Chemical Applications : Singh et al. (2002) in Polyhedron discuss the synthesis of benzamide derivatives and their ligation with metals, suggesting applications in inorganic chemistry and materials science.

  • In Vitro Biological Activity : Imramovský et al. (2011) in Molecules investigate the biological activity of chloro-substituted benzamides, highlighting their potential in the development of new therapeutic agents.

  • Anti-Tubercular Properties : Nimbalkar et al. (2018) in Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry explore the synthesis and anti-tubercular properties of benzamide derivatives, indicating its potential in combating tuberculosis.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body. Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to understand its properties, synthesis methods, and potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

4-(chloromethyl)-N-(3,3-diethoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-3-19-14(20-4-2)9-10-17-15(18)13-7-5-12(11-16)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWPXGSNMQFEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C1=CC=C(C=C1)CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-N-(3,3-diethoxypropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.